Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate
Description
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an ethylamine linker, and a 2,5-dioxopyrrolidin-1-yloxy (DOP) activated carbonate moiety. This compound is primarily utilized in organic synthesis for selective amine protection and activation. The Boc group provides steric and electronic protection for amines, while the DOP moiety acts as a reactive handle for forming stable urethane linkages under mild conditions. Its synthesis typically involves coupling Boc-protected ethylamine with N-hydroxysuccinimide (NHS) esters or analogous reagents, enabling efficient conjugation with nucleophiles like amines .
Properties
IUPAC Name |
tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O6/c1-12(2,3)20-10(18)13-6-7-14-11(19)21-15-8(16)4-5-9(15)17/h4-7H2,1-3H3,(H,13,18)(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKKRGVDVXAZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399218 | |
| Record name | Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254100-95-3 | |
| Record name | Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-succinimidyl N,N'-ethylenedicarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Step 1: Preparation of Boc-Protected Aminoethyl Carbamate
- Starting from 2-aminoethylamine or its derivatives, the amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) under mild basic conditions, yielding tert-butyl N-(2-aminoethyl)carbamate.
- This step is carried out at low temperature (0 °C to room temperature) to ensure selectivity and high yield.
Step 2: Activation of Carboxylic Acid as NHS Ester
- The carboxylic acid precursor, such as succinic acid or a derivative, is converted into its N-hydroxysuccinimide ester using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS.
- This activation is typically done in anhydrous solvents like dichloromethane or dimethylformamide (DMF) at room temperature.
Step 3: Coupling Reaction
- The Boc-protected aminoethyl carbamate is reacted with the NHS-activated ester in an appropriate solvent (e.g., DMF) at 0 °C to room temperature.
- The reaction proceeds via nucleophilic attack of the amino group on the activated ester, forming the carbamate linkage with the 2,5-dioxopyrrolidin-1-yl oxycarbonyl moiety.
- The product is purified by standard chromatographic techniques or recrystallization.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | (Boc)2O, base (e.g., triethylamine), solvent (DCM) | 0 °C to RT | >90 | High selectivity for amino group |
| NHS Ester Formation | Carboxylic acid, NHS, EDC or DCC, solvent (DMF/DCM) | RT | 85-95 | Activation of carboxyl for coupling |
| Coupling with Boc-Aminoethyl | Boc-protected amine + NHS ester, solvent (DMF), base | 0 °C to RT | 80-90 | Formation of target carbamate compound |
Research Findings and Optimization
- The use of Boc protection is critical to prevent side reactions during NHS ester formation and coupling.
- Reaction temperatures are carefully controlled to avoid decomposition of sensitive intermediates.
- The choice of coupling agents (EDC vs. DCC) affects the purity and yield; EDC is often preferred due to easier removal of byproducts.
- Solvent choice influences solubility and reaction rates; DMF and DCM are commonly used solvents.
- Purification typically involves extraction and chromatographic separation to achieve high purity (>97%) as reported by chemical suppliers.
Additional Notes from Related Syntheses
- Similar synthetic strategies are employed in the preparation of fluorescent ligands and tagged probes where tert-butyl carbamate protection and NHS ester activation are standard.
- The carbamate linkage formed is stable under physiological conditions, making this compound suitable for bioconjugation and further synthetic elaborations.
- The compound's CAS number is 131274-15-2, molecular formula C13H20N2O5, and molecular weight 284.31 g/mol, confirming the structure and purity standards.
This comprehensive analysis of preparation methods for this compound highlights the importance of protective group chemistry and activated ester coupling in its synthesis. The methods are well-established, reproducible, and yield high-purity products suitable for advanced synthetic applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The succinimide moiety can be replaced by other nucleophiles.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups.
Hydrolysis: Products include tert-butylamine and the corresponding carboxylic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate involves its ability to form stable carbamate linkages with amines. This property makes it useful as a protecting group in organic synthesis, where it temporarily masks reactive amine groups to prevent unwanted side reactions. The compound can be selectively removed under specific conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related carbamates, focusing on reactivity, stability, and applications.
Table 1: Comparison of Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate with Analogues
Key Findings
Reactivity Differences :
- The target compound’s DOP group enables rapid amide bond formation, akin to NHS esters, but with enhanced hydrolytic stability compared to simpler active esters (e.g., p-nitrophenyl carbonates) .
- Bromo-substituted analogues () prioritize alkylation over acylation, making them unsuitable for urethane formation but ideal for introducing Boc-protected spacers .
Stability Profiles :
- The Boc group in all compounds is acid-labile, but the DOP moiety in the target compound introduces additional sensitivity to prolonged aqueous exposure, limiting its use in aqueous-phase reactions without careful pH control.
- Complex derivatives () exhibit exceptional stability due to steric shielding from trifluoromethyl and spirocyclic groups, enabling prolonged circulation in biological systems .
Applications: The target compound is favored in peptide synthesis for its dual role in protection and activation, whereas bromohexyl/PEG-based analogues () are tailored for solubility-driven alkylation . highlights Boc’s utility in protecting aromatic amines (e.g., 4-amino-3-hydroxybenzoic acid), a niche application distinct from the target compound’s focus on aliphatic amines .
Synthetic Flexibility :
- The target compound’s synthesis is streamlined compared to ’s multi-step process, which requires sequential coupling, cyclization, and deprotection .
Biological Activity
Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate, a compound with the CAS number 80366-85-4, is a synthetic derivative featuring a tert-butyl group and a dioxopyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article aims to provide an extensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
The molecular formula of this compound is , with a molecular weight of 288.25 g/mol. The compound features a carbamate functional group linked to a dioxopyrrolidine structure, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₇ |
| Molecular Weight | 288.25 g/mol |
| CAS Number | 80366-85-4 |
| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer under -20°C |
Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes involved in cancer progression. Specifically, studies have shown that dioxopyrrolidine derivatives can inhibit the activity of mitotic kinesins, such as HSET (KIFC1), which are crucial for proper cell division in cancer cells. This inhibition can lead to the induction of multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .
Case Studies
-
Inhibition of HSET :
- A study reported the discovery of novel HSET inhibitors through high-throughput screening. Tert-butyl derivatives demonstrated micromolar inhibition of HSET, leading to increased multipolarity in treated cancer cells .
- These compounds were shown to interact directly with the HSET protein, confirming their potential as therapeutic agents against certain cancers.
- Anticancer Activity :
Toxicological Profile
While the biological activity is promising, it is essential to consider the safety profile of this compound. Preliminary data suggest that it may cause skin irritation and eye damage upon contact . Further toxicological assessments are necessary to establish safe dosage levels for clinical applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate, and what reaction conditions are critical for high yields?
- The compound is typically synthesized via coupling reactions between tert-butyl carbamate derivatives and activated esters. A common method involves reacting tert-butyl N-(2-aminoethyl)carbamate with N-hydroxysuccinimide (NHS) esters under mild basic conditions (e.g., using triethylamine in anhydrous dichloromethane) .
- Key parameters :
- Temperature : Room temperature to 40°C.
- Solvent : Dichloromethane or DMF for solubility.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Analytical methods :
- LCMS : Monitors molecular ion peaks (e.g., m/z 1011 [M+H]+ observed in one synthesis ).
- NMR : Key signals include tert-butyl protons (~1.4 ppm, singlet), ethylenic carbamate protons (3.1–4.3 ppm), and succinimide carbonyls (~170 ppm in ) .
- HPLC : Retention time consistency (e.g., 1.01 minutes under specific conditions ).
Q. What are the recommended storage conditions to maintain stability?
- Store at –20°C in anhydrous, inert environments (argon/vacuum-sealed vials) to prevent hydrolysis of the succinimide ester or carbamate groups .
Advanced Research Questions
Q. How does the reactivity of the NHS ester moiety in this compound compare to other activated esters (e.g., pentafluorophenyl esters) in bioconjugation?
- NHS esters : Faster hydrolysis rates in aqueous buffers (t ~1–4 hours at pH 7.4) but higher selectivity for primary amines.
- Pentafluorophenyl esters : Slower hydrolysis (t ~24 hours) but broader solvent compatibility.
- Optimization : Use pH 8–9 buffers (e.g., borate) for NHS ester reactions to enhance amine nucleophilicity while minimizing hydrolysis .
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 77% vs. lower yields in similar protocols)?
- Case study : A 77% yield was achieved using tert-butyl N-[2-(4-chloro-2-nitro-anilino)ethyl]carbamate under optimized hydrogenation conditions (10% Pd/C, H, ethanol, 12 hours) .
- Factors affecting yields :
| Variable | Impact |
|---|---|
| Catalyst loading | Excess Pd/C reduces side reactions. |
| Reaction time | Prolonged hydrogenation (>12 hours) may degrade products. |
| Solvent purity | Ethanol must be anhydrous to avoid ester hydrolysis. |
Q. What strategies can mitigate racemization during peptide coupling when using this compound as a Boc-protected intermediate?
- Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization.
- Minimize basic additives : Use HOBt/DIC coupling reagents instead of strong bases like DMAP .
- Monitor enantiopurity : Chiral HPLC or circular dichroism to detect racemization early .
Q. How does the tert-butyl carbamate group influence solubility and crystallinity in downstream applications?
- Solubility : Enhances organic solvent compatibility (e.g., DCM, THF) but reduces aqueous solubility.
- Crystallinity : The bulky tert-butyl group promotes crystal lattice formation, aiding in X-ray diffraction studies (e.g., SHELX refinement ).
- Trade-offs : While beneficial for purification, it requires acidic deprotection (e.g., HCl/dioxane) for further functionalization .
Methodological Challenges and Solutions
Q. What are common side reactions during deprotection of the tert-butyl group, and how can they be minimized?
- Side reactions : Carbamate cleavage may generate CO and tert-butanol, leading to foaming or incomplete deprotection.
- Solutions :
- Use 4N HCl in ethyl acetate (1:10 v/v) at 0°C for controlled deprotection .
- Monitor by TLC (disappearance of starting material R ~0.5 in 1:1 hexane/EtOAc) .
Q. How can researchers address discrepancies in NMR data between batches?
- Root causes : Residual solvents (e.g., DMSO in DMSO-d), moisture, or diastereomer formation.
- Troubleshooting :
- Dry samples over molecular sieves.
- Compare -NMR carbonyl peaks (sharp at ~155–170 ppm indicates purity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
